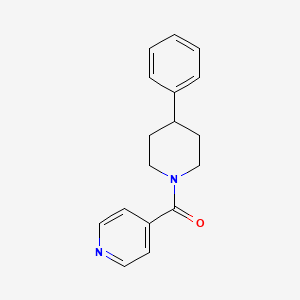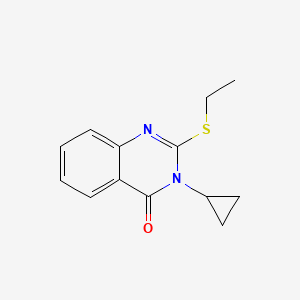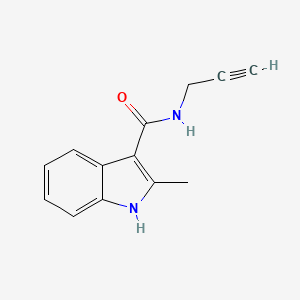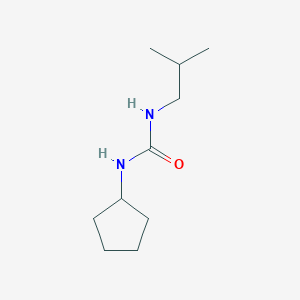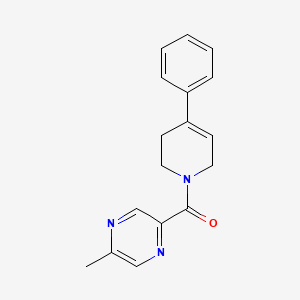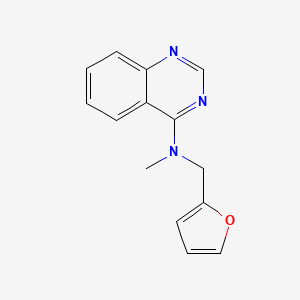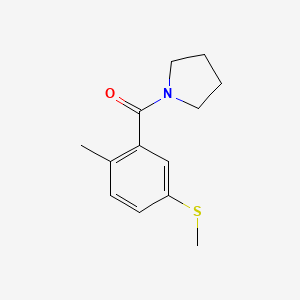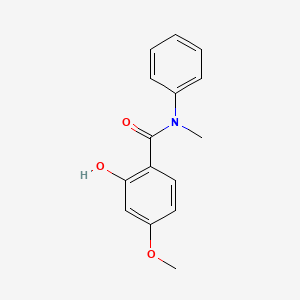
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide, also known as MPHB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPHB belongs to the class of benzamide derivatives and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to inhibit the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. This suggests that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating the immune response. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells, suggesting that it may have antitumor effects by inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to reduce the levels of prostaglandin E2 and nitric oxide in animal models, indicating its anti-inflammatory effects. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Overall, the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has the potential to lead to the development of new drugs for the treatment of pain, inflammation, and cancer.
Synthesis Methods
The synthesis of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide involves the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. The latter is then reacted with N-methyl-N-phenylamine in the presence of triethylamine to form N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. The yield of this method is around 70%, and the purity of the compound can be increased by recrystallization.
Scientific Research Applications
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects. In a study conducted by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to exhibit significant analgesic and anti-inflammatory effects in animal models. Another study by Zhang et al. showed that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide inhibited the growth of human hepatocellular carcinoma cells in vitro and in vivo. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
properties
IUPAC Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFRGJCANVPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

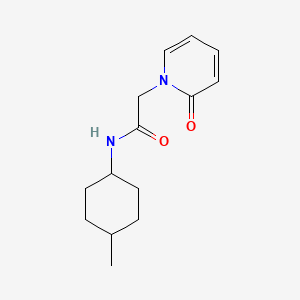
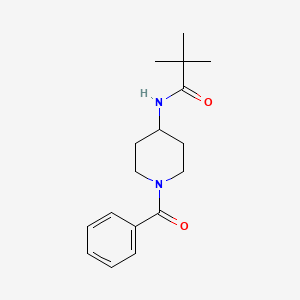
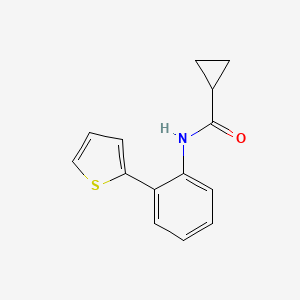
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

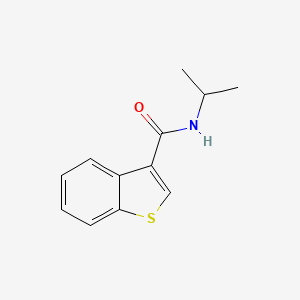
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
